Ethyl abietate Ethyl abietate Ethyl abietate belongs to the class of organic compounds known as diterpenoids. These are terpene compounds formed by four isoprene units. Ethyl abietate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ethyl abietate is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 631-71-0
VCID: VC4134982
InChI: InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18-,19+,21+,22+/m0/s1
SMILES: CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol

Ethyl abietate

CAS No.: 631-71-0

Cat. No.: VC4134982

Molecular Formula: C22H34O2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl abietate - 631-71-0

Specification

CAS No. 631-71-0
Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
IUPAC Name ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Standard InChI InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18-,19+,21+,22+/m0/s1
Standard InChI Key AGUBCDYYAKENKG-YVNJGZBMSA-N
Isomeric SMILES CCOC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C
SMILES CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C
Canonical SMILES CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl abietate, systematically named ethyl (1R,4aR,4bR,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate, belongs to the abietane diterpenoid family . Its structure features a fused tricyclic framework with an ethyl ester group at the C-1 position, contributing to its hydrophobic nature and stability .

Molecular and Structural Data

Key physicochemical properties include:

PropertyValueSource
Boiling Point350 °C
Density1.03 g/cm³
Refractive Index1.527–1.529
Flash Point178°C
LogP (Partition Coeff.)8.012 (estimated)

The compound’s rigidity and lipophilicity make it suitable for applications requiring thermal stability and solubility in organic solvents .

Synthesis and Industrial Production

Ethyl abietate is synthesized via acid-catalyzed esterification of abietic acid with ethanol. The reaction proceeds as:

Abietic Acid+EthanolH+Ethyl Abietate+Water\text{Abietic Acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl Abietate} + \text{Water}

Industrial production involves refluxing abietic acid (sourced from pine resin) with excess ethanol in the presence of sulfuric acid, followed by distillation to isolate the ester . Yield optimization focuses on minimizing side reactions, such as dehydration of abietic acid.

Applications Across Industries

Fragrance and Flavoring

Ethyl abietate’s woody, amber-like aroma makes it a popular ingredient in perfumes and colognes. It enhances base notes in fragrance formulations, contributing to longevity and depth . As a flavoring agent, it is approved by the FDA for use in food products, imparting a subtle resinous flavor to confectioneries and beverages .

Cosmetics

In skincare products, ethyl abietate acts as an emollient and skin-conditioning agent. Its non-greasy texture and film-forming properties improve moisturization and product spreadability .

Pharmaceuticals

Preliminary studies suggest its potential as a drug delivery enhancer. For example, it may improve the bioavailability of hydrophobic active pharmaceutical ingredients (APIs) by solubilizing them in lipid-based formulations .

Industrial Research

The compound serves as a precursor in synthesizing polymer additives, such as plasticizers for PVC, where it enhances flexibility and UV resistance .

Emerging Research and Future Directions

Biological Activity

Abietane diterpenoids, including ethyl abietate derivatives, exhibit antimicrobial and anti-inflammatory properties in vitro. For example, methyl abietate (a structural analog) shows cytotoxicity against HeLa cells (IC50=12.5μM\text{IC}_{50} = 12.5 \, \mu\text{M}). While ethyl abietate’s bioactivity is less documented, its potential as a lead compound for anticancer agents merits investigation.

Environmental Impact

As a biodegradable ester, ethyl abietate presents an eco-friendly alternative to synthetic plasticizers. Lifecycle assessments are needed to quantify its environmental persistence and breakdown products.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator